

physical properties of tert-Butyl 2-(dimethoxyphosphoryl)acetate

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Compound of Interest

Compound Name: *tert-Butyl 2-(dimethoxyphosphoryl)acetate*

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Technical Guide: tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and core applications of **tert-Butyl 2-(dimethoxyphosphoryl)acetate**. This phosphonate reagent is a cornerstone in modern organic synthesis, primarily utilized for the stereoselective formation of α,β -unsaturated esters via the Horner-Wadsworth-Emmons reaction.

Core Physical and Chemical Properties

tert-Butyl 2-(dimethoxyphosphoryl)acetate is a colorless to almost colorless clear liquid under standard conditions.^{[1][2]} Its key physical and chemical identifiers and properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	62327-21-3	[3][4]
Molecular Formula	C ₈ H ₁₇ O ₅ P	[4][5]
Molecular Weight	224.19 g/mol	[3][4][5]
Appearance	Clear, Colorless to Almost Colorless Liquid	[1][2]
Boiling Point	86-87 °C at 0.02 mm Hg	[1][2][5]
Density	1.131 g/mL at 20 °C	[1][2][5]
Refractive Index (n ²⁰ /D)	1.434	[1]
Flash Point	110 °C	[1]
SMILES	<chem>CC(C)(C)OC(=O)CP(=O)(OC)OC</chem>	[3][4]
InChIKey	SAZYDWOWLRDDRQ-UHFFFAOYSA-N	[3]

Synthesis Protocol: Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing **tert-Butyl 2-(dimethoxyphosphoryl)acetate** is the Michaelis-Arbuzov reaction.[6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonate.[8]

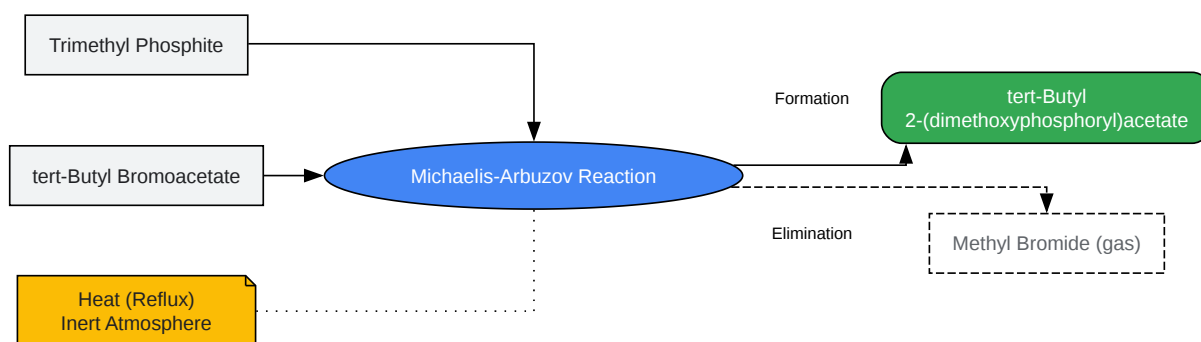
Experimental Protocol

Reactants:

- Trimethyl phosphite
- tert-Butyl bromoacetate
- High-boiling, inert solvent (e.g., Toluene or Xylene)

Procedure:

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas inlet (e.g., Argon or Nitrogen), and a dropping funnel. The system is maintained under an inert atmosphere throughout the reaction.
- **Charging the Flask:** The flask is charged with trimethyl phosphite.
- **Addition of Alkyl Halide:** *tert*-Butyl bromoacetate is added dropwise to the stirred trimethyl phosphite at room temperature.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux (typically 120-150 °C). The reaction progress is monitored by observing the evolution of methyl bromide gas, which can be passed through a scrubber. The reaction is typically heated for several hours until gas evolution ceases.
- **Purification:** The reaction mixture is cooled to room temperature. The excess solvent and any volatile byproducts are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure ***tert*-Butyl 2-(dimethoxyphosphoryl)acetate**.^[1]
^[5]



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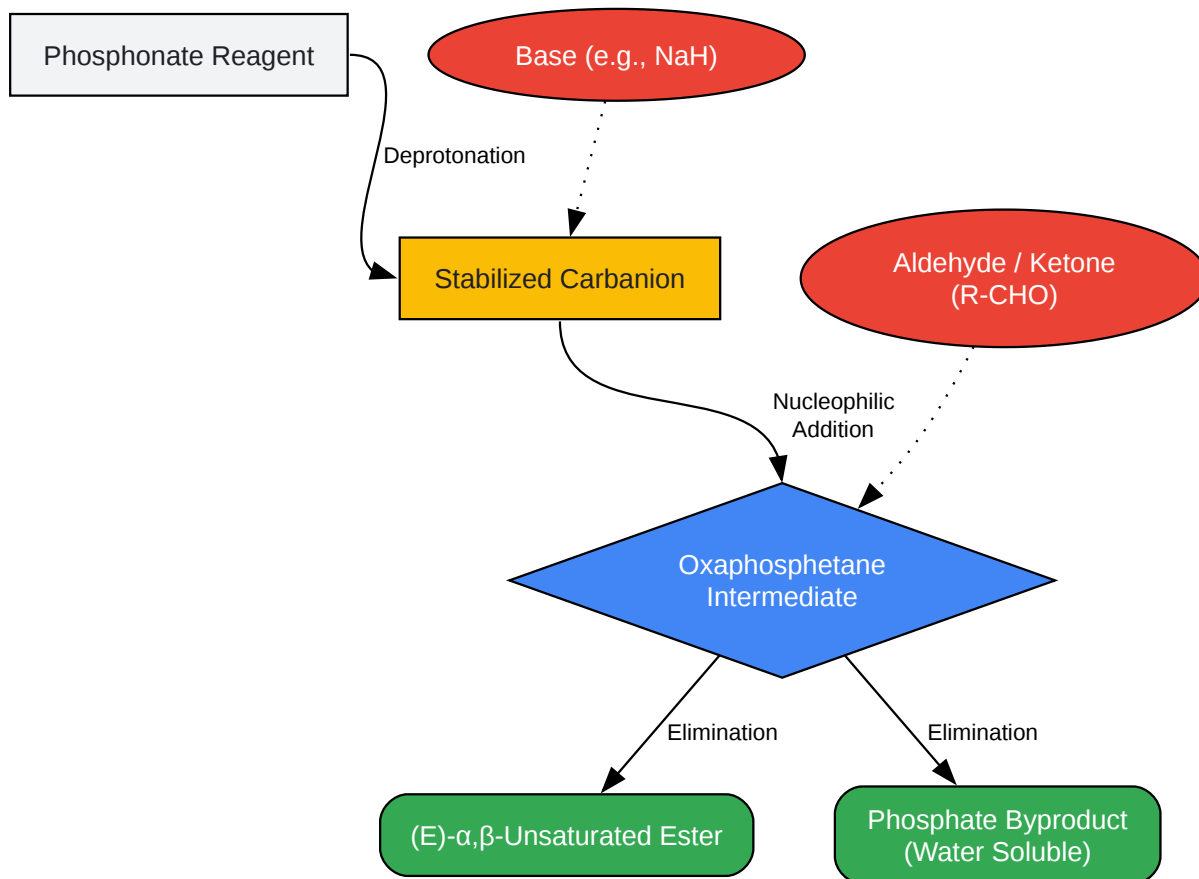
Caption: Synthesis of the title compound via the Michaelis-Arbuzov reaction.

Core Application: Horner-Wadsworth-Emmons (HWE) Reaction

tert-Butyl 2-(dimethoxyphosphoryl)acetate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes.^[9] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic, less basic carbanions and the formation of a water-soluble phosphate byproduct, which simplifies purification.^{[1][10]} The HWE reaction with stabilized phosphonates like this one predominantly yields (E)-alkenes.^{[1][9]}

Reaction Mechanism

- **Deprotonation:** A base (e.g., NaH, NaOMe, BuLi) removes the acidic proton alpha to the phosphonate and ester groups, creating a stabilized phosphonate carbanion (enolate).^{[9][11]}
- **Nucleophilic Addition:** The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.^{[9][11]}
- **Oxaphosphetane Formation:** The resulting alkoxide attacks the electrophilic phosphorus center, leading to a cyclic four-membered intermediate known as an oxaphosphetane.^[11]
- **Elimination:** The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a dialkyl phosphate salt.^{[9][11]}



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Caption: General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Beyond its primary use in HWE reactions, this reagent is also a reactant for preparing various biologically relevant molecules, including anti-HIV-1 agents and antibacterial compounds.[5]

Spectroscopic Data

Detailed spectroscopic data is available from various chemical databases and suppliers. The following provides a summary of available techniques.

Data Type	Source / Instrument	Reference
FTIR	CAPILLARY CELL: NEAT	PubChem / Fluka Chemie AG
ATR-IR	Bruker Tensor 27 FT-IR	PubChem / Bio-Rad Laboratories, Inc.
¹³ C NMR	Not Specified	PubChem / Fluka AG
¹ H NMR, LC-MS, HPLC	Not Specified	Available from various suppliers like Ambeed, BLD Pharm

Safety and Handling

tert-Butyl 2-(dimethoxyphosphoryl)acetate is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed during its handling and use.

Hazard Information	Details	Source(s)
GHS Pictogram	Warning	[2]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2]
Risk Codes (former)	R36/37/38: Irritating to eyes, respiratory system and skin.	[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, well-ventilated place.	[1]
Incompatible Materials	Strong oxidizing agents, acids, strong bases.	[2]

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